molecular formula C8H9F2NO B13070076 (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol

(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol

Cat. No.: B13070076
M. Wt: 173.16 g/mol
InChI Key: UDCMGTBJSZKHID-QMMMGPOBSA-N
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Description

(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.

Scientific Research Applications

(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • (1R)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
  • (1R)-2-Amino-1-(3,5-difluorophenyl)ethan-1-ol

Comparison:

  • Structural Differences: The position of the fluorine atoms on the phenyl ring differs, which can influence the compound’s reactivity and interaction with biological targets.
  • Unique Features: (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol’s specific fluorine substitution pattern may confer unique binding properties and biological activity compared to its analogs.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1R)-2-amino-1-(2,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

UDCMGTBJSZKHID-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CN)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)O)F

Origin of Product

United States

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